Aluminum sulfate

Beschreibung

This compound, solution appears as a clear colorless aqueous solution. Noncombustible. Nontoxic. Density 10.9 lb / gal. Used in paper making, in firefighting foams, as a fireproofing agent, in sewage treatment and water purification.

Aluminium sulfate (anhydrous) is an aluminium sulfate that contains no water of crystallisation.

Aluminum (Al), also spelled aluminum, chemical element, a lightweight, silvery-white metal of main Group 13 (IIIa, or boron group) of the periodic table. It is a chemical agent used in water purification, the pH regulation of garden soil, and other commercial or industrial applications. Medically, it is primarily used as a coagulating agent in minor cuts and abrasions as well as deodorant. Aluminum (Al) is ubiquitous and represents the third most common element in the Earth’s crust. It most commonly exists in a combined state with various other elements. Al is found in materials used in the pharmaceutical industry, and in manufactured foodstuffs, cosmetics, and tap water. By overcoming the body barriers, Al may infiltrate into the blood and lead to toxic effects in liver, bone and the central nervous system.

This compound Anhydrous is an aluminum salt with immune adjuvant activity. This agent adsorbs and precipitates protein antigens in solution; the resulting precipitate improves vaccine immunogenicity by facilitating the slow release of antigen from the vaccine depot formed at the site of inoculation.

This compound is an aluminum salt of sulfuric acid, an industrial chemical used in many industrial applications. In purification of drinking water, this compound acts as a flocculating agent which causes impurities to coagulate and sediment, so that they are easily removed by filtration. It is also used as a mordant in textile dyeing and paper manufacture.

Aluminium sulfate is used in foods as a firming agent. Aluminium sulfate, written as Al2(SO4)3 or Al2O12S3 Aluminium sulfate is an industrial chemical used as a flocculating agent in the purification of drinking water and waste water treatment plants, and also in paper manufacturing. In construction industry it is used as waterproofing agent and accelerator in concrete. Another use is a foaming agent in fire fighting foam.

Aluminium sulfate belongs to the family of Post-transition Metal Sulfates. These are inorganic compounds in which the largest oxoanion is sulfate, and in which the heaviest atom not in an oxoanion is a post-transitional metal.

Structure

2D Structure

Eigenschaften

IUPAC Name |

dialuminum;trisulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZPMCHEQGEION-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

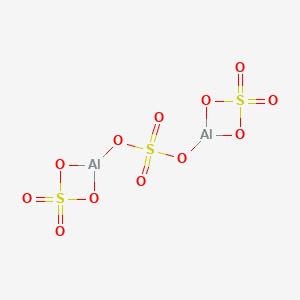

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10043-67-1 (mono-potassium salt) | |

| Record name | Aluminum sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2040317 | |

| Record name | Aluminum sesquisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Hygroscopic; [CHEMINFO] White powder; [MSDSonline] | |

| Record name | Aluminum sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3615 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in 1 part water., Soluble in water, insoluble in ethanol. | |

| Record name | Aluminum sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.61 | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Esentially zero. | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The iron-free grade: (<0.005% ferric oxide max) ... using pure alumina trihydrate in place of bauxite or clay. | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, lustrous crystals, pieces, granules, or powder | |

CAS No. |

10043-01-3, 10124-29-5, 55892-56-3 | |

| Record name | Aluminum sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, aluminum salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, aluminum salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055892563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aluminum sesquisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALUMINUM SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7T908772F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

770 °C (with decomposition) | |

| Record name | Aluminum sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11239 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALUMINUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5067 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Aluminum Sulfate: A Comprehensive Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical and physical properties of aluminum sulfate, its applications in laboratory settings, and detailed experimental protocols. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors.

Core Chemical and Physical Properties

This compound, with the chemical formula Al₂(SO₄)₃, is a white crystalline solid.[1] It is commonly found in its hydrated form, Al₂(SO₄)₃·18H₂O.[1] Both the anhydrous and hydrated forms are soluble in water, noncombustible, and nontoxic.[1]

Quantitative Data Summary

The following tables summarize the key quantitative properties of anhydrous and hydrated this compound, providing a quick reference for laboratory use.

Table 1: Physical and Chemical Properties of Anhydrous this compound

| Property | Value | References |

| Molecular Weight | 342.15 g/mol | [2][3] |

| Appearance | White crystalline solid or powder | [1][4][5] |

| Odor | Odorless | [2][5][6] |

| Density | 2.672 - 2.71 g/cm³ at 25 °C | [2][3][4] |

| Melting Point | 770 °C (decomposes) | [2][3][4][6][7] |

| Solubility in Water | See Table 3 | |

| Acidity (pKa) | 3.3 - 3.6 | [2][6][8] |

| pH (1% solution) | 2.0 - 3.5 | [5][9] |

Table 2: Physical and Chemical Properties of this compound Octadecahydrate

| Property | Value | References |

| Molecular Formula | Al₂(SO₄)₃·18H₂O | [1] |

| Molecular Weight | 666.42 g/mol | [2] |

| Appearance | White, lustrous crystals or powder | [10] |

| Density | 1.62 - 1.69 g/cm³ | [2] |

| Melting Point | 86.5 °C (decomposes) | [2][8] |

| Solubility in Water | See Table 3 |

Table 3: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL H₂O) | References |

| 0 | 31.2 | [2][8][11] |

| 10 | 33.5 | [11][12] |

| 20 | 36.4 | [2][8][11][12] |

| 30 | 40.4 | [11][12] |

| 40 | 45.7 | [11][12] |

| 50 | 52.2 | [12] |

| 60 | 59.2 | [11][12] |

| 70 | 66.2 | [11][12] |

| 80 | 73.1 | [12] |

| 100 | 89.0 | [2][8][11][12] |

Chemical Reactions in the Laboratory

Hydrolysis

When dissolved in water, this compound hydrolyzes to form aluminum hydroxide [Al(OH)₃] and a dilute sulfuric acid solution, resulting in an acidic pH.[2][13][14] This reaction is fundamental to its use as a coagulant.[13]

The overall hydrolysis reaction can be represented as: Al₂(SO₄)₃ + 6H₂O ⇌ 2Al(OH)₃ (s) + 3H₂SO₄

The aluminum ions (Al³⁺) in solution are hydrated, forming [Al(H₂O)₆]³⁺, which acts as a weak acid, donating a proton to water and contributing to the acidity of the solution.[13]

Experimental Protocols

Jar Test for Coagulation and Flocculation

The jar test is a laboratory procedure used to determine the optimal dosage of a coagulant, such as this compound, for water treatment.[6][9]

Methodology:

-

Preparation of Stock Solution: Prepare a 1.0% (by weight) stock solution of this compound by dissolving 10.0 grams of anhydrous this compound in deionized water to make a final volume of 1000 mL.[9] This results in a 10 g/L solution, where 1 mL added to a 1 L water sample is equivalent to a 10 ppm dosage.[9]

-

Sample Preparation: Fill a series of six 1000 mL beakers with the raw water sample to be tested.[6][9]

-

Coagulant Addition: While rapidly mixing the water samples (e.g., at 100 rpm), add increasing dosages of the this compound stock solution to each beaker (e.g., 0.5 mL, 1.0 mL, 1.5 mL, 2.0 mL, 2.5 mL, 3.0 mL).[9][15] One beaker should be a control with no coagulant added.[15]

-

Rapid Mix: Continue rapid mixing for 1 minute to ensure thorough dispersion of the coagulant.[15]

-

Slow Mix (Flocculation): Reduce the mixing speed (e.g., to 20-30 rpm) and continue mixing for 15-20 minutes to promote the formation of flocs.[15]

-

Settling: Stop mixing and allow the flocs to settle for at least 30-60 minutes.[6]

-

Analysis: Observe the clarity of the water in each beaker and the characteristics of the settled floc.[6] The optimal dosage is the one that produces a clear supernatant with well-formed, settled floc.[9] Turbidity measurements can be taken from the supernatant for a quantitative assessment.[6]

Determination of Aluminum by EDTA Back-Titration

This method determines the concentration of aluminum in a sample by complexing it with a known excess of ethylenediaminetetraacetic acid (EDTA) and then titrating the unreacted EDTA with a standard zinc sulfate solution.[11][16][17]

Methodology:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a volumetric flask.[1]

-

Complexation: Pipette a known volume of the sample solution into a conical flask. Add a precise, excess volume of a standardized EDTA solution (e.g., 0.05 M).[16]

-

pH Adjustment: Adjust the pH of the solution to approximately 3-4 with ammonia.[16] Then, add an acetate buffer to maintain the pH.[16]

-

Boiling: Gently boil the solution for 2-3 minutes to ensure the complete formation of the Al-EDTA complex, then cool to room temperature.[16]

-

Titration: Add a suitable indicator (e.g., dithizone or Eriochrome Black T) and titrate the excess EDTA with a standardized zinc sulfate solution until the endpoint color change is observed.[1][11]

-

Blank Titration: Perform a blank titration using the same procedure but with deionized water instead of the sample solution.[1]

-

Calculation: The amount of aluminum in the sample is calculated based on the difference between the initial amount of EDTA added and the amount of EDTA that reacted with the zinc sulfate titrant.[16]

Role in Biological Systems and Drug Development

While not considered an essential element, aluminum can interact with biological systems.[18] this compound has been investigated for its potential role in chromatin compaction and epigenetics.[18] Studies have also explored its neurotoxic effects, which may involve the induction of oxidative stress.[12]

In the pharmaceutical industry, this compound is utilized as a stabilizer in some vaccines, acting as an adjuvant to enhance the immune response.[5][19] It is also used as a coagulating agent in the purification of active pharmaceutical ingredients and as a binding agent in tablet production.[5][20]

Potential Biological Signaling Pathway Involvement

Research suggests that aluminum exposure can lead to oxidative stress and may influence inflammatory pathways. For instance, aluminum has been shown to induce the transcription factor NF-kB, which in turn can regulate the expression of pro-inflammatory microRNAs.[21] This can have downstream effects on various cellular processes.

Safety and Handling in the Laboratory

This compound is considered a hazardous substance and should be handled with appropriate safety precautions.[22]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a dust mask when handling the solid form to prevent eye and skin irritation and inhalation.[10]

-

Handling: Ensure adequate ventilation when working with this compound powder to avoid dust formation.[19] Avoid contact with skin and eyes.[19]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed, corrosion-resistant container.[19][23] Keep away from moisture, as it is hygroscopic, and incompatible materials such as strong oxidizing agents.[7][23]

-

Spills: For solid spills, sweep or shovel the material into a covered container.[22] For liquid spills, absorb with sand or vermiculite and place in an appropriate container for disposal.[22]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[7] For skin contact, wash off with soap and plenty of water.[7] If inhaled, move to fresh air.[7] Seek medical attention if irritation persists.[7]

References

- 1. fao.org [fao.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. Thermometric analysis of aluminum by back-titration | Metrohm [metrohm.com]

- 5. What are the uses of Aluminium Sulphate in the pharmaceutical industry? - Blog [jianhengchem.com]

- 6. actat.wvu.edu [actat.wvu.edu]

- 7. yuanyualumina.com [yuanyualumina.com]

- 8. scribd.com [scribd.com]

- 9. water-membrane-solutions.mann-hummel.com [water-membrane-solutions.mann-hummel.com]

- 10. tceq.texas.gov [tceq.texas.gov]

- 11. To estimate aluminium by back titration using zinc sulphate | DOCX [slideshare.net]

- 12. Aluminium sulphate exposure increases oxidative stress and suppresses brain development in Ross broiler chicks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. News - What happens when aluminium sulphate reacts with water? [yuncangchemical.com]

- 14. quora.com [quora.com]

- 15. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 16. titrations.info [titrations.info]

- 17. scribd.com [scribd.com]

- 18. Evidence supporting a biological role for aluminum in chromatin compaction and epigenetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. htmcgroup.com [htmcgroup.com]

- 20. How Aluminium Sulphate is Used in Pharmaceutical Industries - Muqeet Marketing [muqeetmarketing.com]

- 21. Aluminum and its potential contribution to Alzheimer's disease (AD) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. drugfuture.com [drugfuture.com]

- 23. What is Compound this compound used for? [synapse.patsnap.com]

"synthesis of aluminum sulfate from aluminum hydroxide and sulfuric acid"

An In-depth Technical Guide to the Synthesis of Aluminum Sulfate from Aluminum Hydroxide and Sulfuric Acid

Introduction

This compound, Al₂(SO₄)₃, is a widely utilized industrial chemical with significant applications in water purification, papermaking, and textile dyeing.[1] In water treatment, it functions as a coagulant, causing impurities to flocculate and settle, thereby clarifying the water.[2][3] Its role in the paper industry is primarily for sizing, which improves the paper's durability and resistance to ink.[2]

This technical guide provides a comprehensive overview of the synthesis of this compound from the reaction of aluminum hydroxide and sulfuric acid. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a detailed understanding of the production process, including the underlying chemistry, experimental protocols, and process variables.

Reaction Chemistry and Thermodynamics

The synthesis of this compound is fundamentally an acid-base neutralization reaction.[3] Aluminum hydroxide, an amphoteric hydroxide, reacts with sulfuric acid to produce this compound and water. The stoichiometry for the reaction is as follows:

2Al(OH)₃ + 3H₂SO₄ → Al₂(SO₄)₃ + 6H₂O [4]

In industrial settings, the product is typically a hydrated form of this compound. The reaction to form a common hydrate is:

2Al(OH)₃ + 3H₂SO₄ + 8H₂O → Al₂(SO₄)₃·14H₂O [2][4]

This reaction is highly exothermic, releasing a significant amount of heat (ΔfH = -156 kJ mol⁻¹).[2] The exothermic nature of the reaction is a critical factor in the design and control of the manufacturing process, as the heat generated can be sufficient to bring the solution to a boil.[3][5]

Raw Materials

The primary raw materials for this synthesis are aluminum hydroxide and sulfuric acid.

-

Aluminum Hydroxide (Al(OH)₃): Also known as aluminum trihydrate, this is the most common starting material. It is typically sourced from bauxite ore, which contains 30-75% aluminum oxide (Al₂O₃).[2] The bauxite is purified through the Bayer process, where it is dissolved in a strong caustic soda solution to form sodium aluminate. The aluminum trihydrate is then precipitated from this solution.[2] The purity and particle size of the aluminum hydroxide directly impact the reaction's efficiency and the purity of the final product.[3]

-

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is the other key reactant. The concentration can vary, and some processes have been developed to utilize waste sulfuric acid with concentrations as low as 50-90%.[6]

Synthesis Process and Experimental Protocols

The industrial production of this compound is typically performed as a batch process in stirred, acid- and heat-resistant reactors.[2] The general process involves reacting the raw materials, followed by steps for purification, concentration, and finishing into either a liquid or solid product.

General Manufacturing Workflow

The production process can be summarized in the following steps:

-

Charging the Reactor: A specific concentration of sulfuric acid, and in some cases water, is charged into the reactor.[3] The acid may be preheated to accelerate the reaction.[3]

-

Reaction: Aluminum hydroxide powder is added slowly and under constant agitation to the sulfuric acid.[3] The rate of addition is carefully controlled to manage the exothermic reaction and prevent a dangerous boil-over.[3] The mixture is stirred for a set period until the reaction is complete and the acid is neutralized.[2][3]

-

Dilution and Cooling: For liquid alum production, the concentrated batch is run into a dilution tank with water, where it cools over time.[2]

-

Purification: The hot this compound solution may be filtered to remove any unreacted materials or insoluble impurities.[3][6] The solution is often allowed to stand to let impurities like calcium sulfate or basic ferric sulfate settle out.[4]

-

Finishing:

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a synthesis of procedures described in the technical literature.[2][3][4]

-

Reactor Preparation: Charge a glass-lined or other acid-resistant reactor with a pre-determined volume of 50-98% sulfuric acid.

-

Heating: Heat the sulfuric acid to an initial temperature, typically between 80°C and 100°C, to initiate the reaction more quickly.[3]

-

Reactant Addition: Begin slow, controlled addition of aluminum hydroxide powder to the heated and stirred sulfuric acid. Maintain vigorous agitation to ensure proper mixing and heat distribution.

-

Temperature Control: Monitor the temperature of the reactor closely. The rate of aluminum hydroxide addition should be managed to keep the temperature within a safe operating range (e.g., below 130°C) to prevent violent boiling.[5] In some continuous processes, the reaction zone is maintained between 225°F and 260°F (107°C to 127°C) under superatmospheric pressure.[8]

-

Reaction Time: Continue stirring the mixture for a specified duration after all the aluminum hydroxide has been added. This "cooking" or "maturing" period can range from several minutes to several hours to ensure the reaction goes to completion.[4][6] For instance, one process describes a cooking time of nine hours.[4] Continuous processes may have residence times as short as 5 to 45 minutes.[8]

-

Quality Control: Test the reaction mixture to confirm that all the acid has been neutralized.[3]

-

Purification: Transfer the hot, concentrated this compound solution to a settling tank. Allow it to stand for a period (e.g., 12 hours) for insoluble impurities to precipitate.[4] Filter the clarified liquid to remove any remaining solids.[2][6]

-

Final Product Preparation:

Process Variables and Optimization

Several variables can be adjusted to optimize the synthesis process. The following diagram illustrates the relationship between key inputs, process controls, and desired outputs.

-

Temperature: Higher temperatures increase the reaction rate, but excessive heat can cause dangerous boil-overs.[3] Some advanced processes operate under pressure to achieve higher temperatures (150-200°C) safely.[9]

-

Concentration: While high concentrations of sulfuric acid (90-98%) are often used, processes have been developed that can utilize lower concentration or waste acid, sometimes with the aid of catalysts.[6]

-

Reaction Time: This is a trade-off between reaction completion and process throughput. Continuous processes aim for very short residence times (5-45 minutes).[8]

-

Additives: The presence of nitric acid or a peroxide (like hydrogen peroxide) has been shown to promote the reaction, allowing it to proceed efficiently at lower temperatures and with lower concentrations of sulfuric acid.[6]

-

Foam Control: The reaction can generate significant water vapor and foam. One patented method involves blowing a stream of gas (like air) through the reaction mixture to remove water vapor and suppress foaming, thereby improving reactor capacity.[5]

Data Presentation: Reaction Parameters

The following table summarizes key quantitative data gathered from various sources regarding the synthesis process.

| Parameter | Value | Source | Notes |

| Reactants | Aluminum Hydroxide, Sulfuric Acid | [1][2][3] | Bauxite can be used as a less pure source of Al(OH)₃.[7][10] |

| Stoichiometry | 2 mol Al(OH)₃ to 3 mol H₂SO₄ | [2][4] | --- |

| Reaction Temperature | 100 - 130°C (atmospheric) | [5][6] | Higher temperatures (up to 200°C) can be used under pressure.[9] |

| Reaction Time | 5-45 minutes (continuous) | [8] | Batch processes can take several hours (e.g., 9 hours).[4] |

| Product Concentration | 47% w/w (liquid solution) | [2] | Solid product is typically Al₂(SO₄)₃·14H₂O.[2] |

| Final Product Purity | >99% | [11] | Purity depends heavily on raw materials and purification steps. |

| Enthalpy of Reaction | -156 kJ/mol | [2] | For the formation of Al₂(SO₄)₃·14H₂O. |

Purification of this compound

Achieving high purity is crucial for many applications. The primary impurity is often iron, which is present in the bauxite raw material.[2][11]

-

Filtration and Settling: The most common purification method involves separating the this compound solution from insoluble impurities. This is achieved by allowing the solution to settle, followed by decanting or filtering the liquid.[4][7]

-

Crystallization: The purified solution can be concentrated by evaporation and then cooled to crystallize the this compound, leaving impurities behind in the mother liquor.[7][11] One study achieved 99.8% purity through leaching followed by successive crystallization.[11]

-

Solvent Precipitation: A patented method describes purifying a crude this compound solution by adding a water-miscible organic liquid, such as ethanol, in the presence of sulfuric acid.[12] This causes the this compound to precipitate in a relatively pure state, while impurities like iron sulfate remain in the solution.[12]

References

- 1. epa.gov [epa.gov]

- 2. nzic.org.nz [nzic.org.nz]

- 3. watermelonrabbit.com [watermelonrabbit.com]

- 4. Alum Manufacturing Techniques & the Affinity Process - Affinity Chemical [affinitychemical.com]

- 5. WO1980002137A1 - A method of producing an aluminium-sulphate solution - Google Patents [patents.google.com]

- 6. EP1314696A1 - Method for preparing this compound, this compound and waste water treatment using the obtained this compound - Google Patents [patents.google.com]

- 7. Preparation Method Of this compound - News - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 8. US4160815A - this compound manufacturing process - Google Patents [patents.google.com]

- 9. scribd.com [scribd.com]

- 10. poolfilterball.com [poolfilterball.com]

- 11. researchgate.net [researchgate.net]

- 12. US2402668A - Purification of aluminum sulphate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Forms and Stability of Aluminum Sulfate Hydrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum sulfate is a widely utilized chemical compound in various industrial and pharmaceutical applications. Its efficacy is often intrinsically linked to its hydration state. Understanding the different hydrate forms of this compound, their respective stabilities, and the transitions between them is crucial for process optimization, formulation development, and ensuring product quality. This technical guide provides a comprehensive overview of the various this compound hydrates, their physicochemical properties, and the analytical techniques used for their characterization.

Physicochemical Properties of this compound Hydrates

This compound can exist in an anhydrous form (Al₂(SO₄)₃) or as a variety of hydrates, with the octadecahydrate (Al₂(SO₄)₃·18H₂O) being the most common commercial form[1][2]. Other known hydrates include the hexadecahydrate (Al₂(SO₄)₃·16H₂O), the naturally occurring heptadecahydrate (Al₂(SO₄)₃·17H₂O, known as the mineral alunogen), and forms with 14, 12, 9, and 6 molecules of water[1][3]. The physical properties of these hydrates vary significantly with their degree of hydration.

Quantitative Data Summary

The following tables summarize the key quantitative data for various this compound hydrates, compiled from multiple sources.

Table 1: General Properties of Common this compound Hydrates

| Hydrate Form | Chemical Formula | Molecular Weight ( g/mol ) | Density (g/cm³) | Melting Point (°C) |

| Anhydrous | Al₂(SO₄)₃ | 342.15[1] | 2.71[2][4] | 770 (decomposes)[1][2] |

| Hexadecahydrate | Al₂(SO₄)₃·16H₂O | 630.38 | 1.69 at 25 °C[5] | N/A |

| Heptadecahydrate (Alunogen) | Al₂(SO₄)₃·17H₂O | 648.41 | ~1.77 | Decomposes on heating |

| Octadecahydrate | Al₂(SO₄)₃·18H₂O | 666.44[1] | 1.62[1] | 86.5 (decomposes)[1][6] |

Table 2: Solubility of this compound (form not always specified) in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 31.2[1] |

| 20 | 36.4[1] |

| 100 | 89.0[1] |

Thermal Stability and Decomposition

The thermal stability of this compound hydrates is a critical parameter, particularly for applications involving heating or drying processes. The dehydration of these compounds typically occurs in multiple, often overlapping, stages.

Thermal Decomposition of this compound Octadecahydrate (Al₂(SO₄)₃·18H₂O)

Thermogravimetric analysis (TGA) has shown that the decomposition of this compound octadecahydrate to anhydrous this compound is a multi-step process. One study indicates a four-stage decomposition, with the first three stages corresponding to dehydration and the final stage to the decomposition of the sulfate[7]. A detailed kinetic study of the thermal decomposition of Al₂(SO₄)₃·18H₂O revealed the following major dehydration steps:

-

Stage 1: Loss of two moles of water.

-

Stage 2: Loss of ten moles of water.

-

Stage 3: Loss of the remaining six moles of water[7].

The decomposition of the anhydrous this compound to γ-alumina and sulfur trioxide occurs at higher temperatures, typically between 580 and 900 °C[1].

The following diagram illustrates the sequential dehydration of this compound octadecahydrate upon heating.

Caption: Stepwise thermal dehydration of this compound octadecahydrate.

Experimental Protocols for Characterization

The characterization of this compound hydrates relies on a suite of analytical techniques to determine their structure, composition, and thermal properties.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are powerful techniques for studying the thermal stability and dehydration processes of hydrated salts.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound hydrate into an alumina or aluminum crucible. For efflorescent samples, minimize exposure to ambient atmosphere to prevent changes in hydration state.

-

Instrumentation: A simultaneous TGA/DSC instrument is recommended.

-

Experimental Conditions:

-

Heating Rate: A linear heating rate of 10 °C/min is commonly used. Slower heating rates (e.g., 2-5 °C/min) can improve the resolution of overlapping dehydration steps.

-

Temperature Range: Typically from ambient temperature to 1000 °C to observe both dehydration and sulfate decomposition.

-

Atmosphere: A dry, inert atmosphere, such as nitrogen or argon, at a flow rate of 20-50 mL/min is crucial to facilitate the removal of evolved water vapor and prevent side reactions.

-

-

Data Analysis: The TGA curve provides quantitative information on mass loss at each dehydration step, allowing for the determination of the number of water molecules lost. The DSC curve reveals the endothermic or exothermic nature of the transitions and allows for the calculation of the enthalpy of dehydration.

X-Ray Diffraction (XRD)

XRD is the primary technique for identifying the crystalline form of this compound hydrates.

Methodology:

-

Sample Preparation:

-

Gently grind the sample to a fine powder (typically <10 µm) using an agate mortar and pestle to ensure random crystal orientation. For hydrates that are sensitive to pressure-induced phase transformations or dehydration, grinding should be done with care, possibly under a non-reactive liquid like mineral oil.

-

For efflorescent samples, sample preparation should be performed in a controlled humidity environment or the sample can be protected with a low-background sample holder cover (e.g., Kapton film) to prevent dehydration during analysis.

-

-

Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu Kα) X-ray source is commonly used.

-

Data Collection:

-

2θ Range: Scan a wide 2θ range (e.g., 5° to 70°) to capture all characteristic diffraction peaks.

-

Step Size and Scan Speed: Use a step size of 0.02° and a scan speed appropriate to obtain good signal-to-noise ratio.

-

-

Data Analysis: The resulting diffraction pattern is a fingerprint of the crystalline phase. Identification is achieved by comparing the experimental pattern to reference patterns in databases such as the International Centre for Diffraction Data (ICDD).

Vibrational Spectroscopy (Raman and Infrared)

Raman and Infrared (IR) spectroscopy are complementary techniques that provide information about the molecular vibrations within the crystal lattice, including the vibrations of the sulfate ions and the water molecules. The positions and shapes of the vibrational bands are sensitive to the degree of hydration and the crystal structure[8][9].

Methodology:

-

Sample Preparation:

-

Raman: A small amount of the powdered sample is placed on a microscope slide.

-

IR (FTIR): The sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Collection: Spectra are collected over the appropriate wavenumber range (e.g., 400-4000 cm⁻¹) with sufficient resolution.

-

Data Analysis: The spectra of the different hydrates show characteristic shifts in the SO₄ stretching and bending modes, as well as distinct features in the OH stretching and H₂O bending regions, which can be used for identification and to study the nature of water binding.

The following diagram illustrates a typical experimental workflow for the characterization of an unknown this compound hydrate sample.

Caption: A typical workflow for the analysis of this compound hydrates.

Stability and Interconversion of Hydrate Forms

The stability of a particular this compound hydrate is dependent on both temperature and relative humidity (RH). Lower hydrates are generally more stable at higher temperatures and lower RH, while higher hydrates are favored at lower temperatures and higher RH. For example, alunogen (17-hydrate) can transform into meta-alunogen at room temperature when the relative humidity is below 20%[10]. This transformation is reversible, though it exhibits hysteresis[10]. The interconversion between different hydrate forms is a key consideration in the storage and handling of this compound products.

Conclusion

A thorough understanding of the various hydrate forms of this compound and their stability is paramount for scientists and professionals in research and drug development. The choice of the appropriate analytical techniques and the careful execution of experimental protocols are essential for the accurate characterization of these materials. The data and methodologies presented in this guide provide a solid foundation for the investigation and control of this compound hydrates in a variety of applications.

References

- 1. Aluminium sulfate - Wikipedia [en.wikipedia.org]

- 2. This compound | 10043-01-3 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 10043-01-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Al2(SO4)3 | CID 24850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GCRIS [gcris.pau.edu.tr]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Core Mechanism of Aluminum Sulfate as a Coagulant: An In-depth Technical Guide

Introduction: Aluminum sulfate, commonly known as alum (Al₂(SO₄)₃), is a cornerstone coagulant in the purification of drinking water and the treatment of wastewater.[1][2] Its widespread application stems from its cost-effectiveness and efficiency in removing a broad spectrum of impurities, including suspended solids, turbidity, color, organic matter, and certain microorganisms.[1][3] This technical guide provides a comprehensive exploration of the intricate mechanisms through which this compound destabilizes colloidal particles, leading to their aggregation and subsequent removal from the water column. The focus is on the underlying chemistry, dominant pathways, influencing factors, and standard experimental protocols relevant to researchers, scientists, and professionals in drug development and water treatment.

Core Mechanism of Action: From Dissociation to Floc Formation

The efficacy of this compound as a coagulant is not due to the Al₂(SO₄)₃ molecule itself, but rather the series of chemical reactions that occur when it is introduced into water. The process can be broken down into two primary stages: dissociation followed by hydrolysis.

Dissociation and Hydrolysis

Upon addition to water, this compound rapidly dissolves and dissociates into aluminum ions (Al³⁺) and sulfate ions (SO₄²⁻).[4] The highly charged trivalent aluminum ion (Al³⁺) is the active component in the coagulation process.[5] This ion then undergoes a complex series of hydrolysis reactions with water, consuming alkalinity (HCO₃⁻) and forming various soluble mononuclear and polynuclear aluminum hydroxy complexes.[6][7] These reactions ultimately lead to the formation of an amorphous, gelatinous precipitate of aluminum hydroxide, Al(OH)₃(s).[1][6]

The fundamental hydrolysis reaction can be summarized as: Al₂(SO₄)₃ + 6H₂O → 2Al(OH)₃(s) + 3H₂SO₄

This reaction demonstrates that the process consumes water and produces sulfuric acid, which in turn reacts with the water's natural alkalinity. The step-wise formation of intermediate hydroxy complexes is highly dependent on the pH of the water.[6] Examples of these species include Al(OH)²⁺, Al(OH)₂⁺, and polynuclear variants like Al₁₃O₄(OH)₂₄⁷⁺.[3][8]

The Dual Coagulation Mechanisms

The destabilization of colloidal particles by this compound is primarily governed by two distinct, yet often concurrent, mechanisms: Charge Neutralization and Sweep Flocculation . The predominance of one mechanism over the other is largely dictated by the coagulant dosage and, most critically, the pH of the water.[9][10]

Charge Neutralization: Most colloidal particles suspended in natural water sources possess a net negative surface charge, which causes them to repel each other and remain in a stable suspension.[5] In a specific pH range, the hydrolysis of this compound produces a suite of positively charged mononuclear and polynuclear aluminum species.[11] These species adsorb onto the surface of the negatively charged colloids, neutralizing their charge and collapsing the electrical double layer that keeps them apart.[5][12] With the repulsive forces eliminated, the destabilized particles can aggregate through van der Waals forces upon collision.[12] This mechanism is most efficient at lower pH values and lower coagulant doses.[10]

Sweep Flocculation (Enmeshment): At higher coagulant dosages and within a near-neutral pH range (typically 6.5-7.5), the conditions favor the rapid precipitation of amorphous aluminum hydroxide, Al(OH)₃(s).[3][13] This gelatinous precipitate forms a web-like matrix, or "sweep floc," that physically entraps and enmeshes colloidal particles as it settles out of the solution.[3][13] In this mechanism, the primary mode of removal is physical capture rather than charge neutralization, although some charge neutralization still occurs.[14] Sweep flocculation is generally the preferred mechanism in conventional water treatment for turbidity removal.[10]

Key Factors Influencing Coagulation Efficiency

The performance of this compound is not absolute and is critically dependent on a variety of physical and chemical parameters of the water being treated.

| Factor | Effect on Coagulation Mechanism |

| pH | The most critical factor, directly controlling the type, charge, and solubility of aluminum hydrolysis species.[6] Optimal pH ranges vary depending on the treatment objective. |

| Alkalinity | Consumed during the hydrolysis of alum.[5] Insufficient alkalinity can lead to a sharp drop in pH, moving it out of the optimal range for coagulation. |

| Coagulant Dosage | Determines the dominant coagulation mechanism.[9] Insufficient dosage leads to incomplete particle destabilization, while excessive dosage can cause charge reversal and restabilization of colloids.[15] |

| Temperature | Affects the rate of chemical reactions and water viscosity. Lower temperatures slow down hydrolysis and floc formation, potentially requiring higher coagulant doses.[16] |

| Raw Water Quality | The concentration and nature of turbidity and natural organic matter (NOM) dictate the required coagulant dose and optimal pH.[4][15] |

| Mixing Energy | Rapid Mix: Essential for uniform and rapid dispersion of the coagulant to facilitate charge neutralization.[5] Slow Mix: Promotes particle collisions and the growth of larger, settleable flocs.[5] |

Data Presentation: pH Influence on Aluminum Species and Coagulation

The speciation of aluminum in water is fundamental to the coagulation mechanism. The following tables summarize the relationship between pH, the dominant aluminum species, and the resulting primary coagulation mechanism.

Table 1: Influence of pH on Aluminum Hydrolysis Species and Coagulation Mechanism

| pH Range | Dominant Aluminum Species | Primary Coagulation Mechanism | Floc Characteristics |

| < 5.5 | Al³⁺, Al(OH)²⁺ (highly positive) | Charge Neutralization | Small, loose flocs |

| 6.0 - 7.8 | Al(OH)₃(s) (amorphous precipitate) | Sweep Flocculation / Enmeshment | Large, gelatinous flocs that settle well |

| > 8.0 | Al(OH)₄⁻ (soluble aluminate) | Ineffective; redissolution of flocs | Poor to no floc formation |

Table 2: Optimal Coagulation Conditions for Different Treatment Objectives

| Treatment Objective | Optimal pH Range | Typical Mechanism | Rationale |

| Turbidity Removal | 6.5 - 7.5 | Sweep Flocculation | Corresponds to the pH of minimum aluminum hydroxide solubility, maximizing precipitate formation for enmeshment.[3] |

| Natural Organic Matter (NOM) Removal | 5.5 - 6.2 | Charge Neutralization / Adsorption | Lower pH protonates NOM and favors highly positive aluminum species, enhancing electrostatic attraction and adsorption.[3] |

| Phosphorus Removal | 6.0 - 7.0 | Precipitation / Adsorption | Formation of insoluble aluminum phosphate (AlPO₄) and adsorption onto Al(OH)₃ flocs.[18] |

Experimental Protocols: The Jar Test

The standard laboratory procedure for determining the optimal coagulant dose and pH for a specific water source is the Jar Test .[19] This procedure simulates the coagulation, flocculation, and sedimentation processes of a full-scale water treatment plant.[20]

Equipment and Reagents

-

Six-place programmable paddle stirrer (Jar Tester)

-

(6) 1-liter or 2-liter square beakers

-

Pipettes or syringes for accurate dosing

-

Turbidimeter, pH meter, spectrophotometer

-

Raw water sample

-

This compound stock solution (e.g., 1.0% by weight, where 1 mL in 1 L of water equals a 10 mg/L dose).[21]

Standard Jar Test Protocol

-

Sample Preparation: Fill each of the six beakers with a measured volume (e.g., 1000 mL) of the raw water to be tested.[19] Measure and record the initial raw water characteristics: turbidity, pH, alkalinity, and temperature.[19]

-

Coagulant Dosing: Place the beakers in the jar testing apparatus. While the paddles are stirring, dose five of the beakers with a progressively increasing amount of the this compound stock solution. The sixth beaker serves as a control with no coagulant added.[21]

-

Rapid Mix (Coagulation): Immediately after dosing, stir all beakers at a high speed (e.g., 100-300 rpm) for a short period (e.g., 1-3 minutes).[16][22] This step simulates the flash mix process and ensures complete dispersal of the coagulant.

-

Slow Mix (Flocculation): Reduce the stirring speed to a gentle rate (e.g., 20-70 rpm) for a longer period (e.g., 15-30 minutes).[16] This slow mixing promotes contact between destabilized particles, allowing them to aggregate and form larger flocs.

-

Sedimentation: Stop the stirrers completely and allow the flocs to settle quiescently for a specified time (e.g., 30-60 minutes).[16]

-

Analysis: Carefully withdraw a supernatant sample from a fixed depth in each beaker without disturbing the settled floc.[19] Analyze the samples for final turbidity, pH, and residual color or DOC as required.

-

Dose Optimization: The optimal coagulant dose is the one that produces the lowest residual turbidity and/or achieves the desired removal of other contaminants, resulting in clear water above the settled floc.[19][21] An under-dose will result in cloudy water with poor floc formation, while an over-dose may produce a dense floc that does not settle well.[21]

Mandatory Visualizations

This compound Hydrolysis Pathway

Caption: Hydrolysis pathway of this compound in water.

Experimental Workflow: Jar Test Protocol

Caption: Standard experimental workflow for the jar test.

Logical Relationship of Coagulation Mechanisms

Caption: Relationship between conditions and coagulation mechanisms.

Conclusion

The mechanism of action of this compound as a coagulant is a multifaceted process rooted in its hydrolysis chemistry. Upon its addition to water, a cascade of reactions produces various positively charged aluminum hydroxy species and, under appropriate conditions, an amorphous aluminum hydroxide precipitate.[6] These products destabilize and aggregate negatively charged colloidal impurities through two primary pathways: charge neutralization and sweep flocculation.[9] The efficiency of this process is critically dependent on the precise control of operational parameters, with pH and coagulant dosage being the most influential factors.[6][15] A thorough understanding of these mechanisms, coupled with empirical optimization through standardized protocols like the jar test, is essential for maximizing the performance of this compound in achieving water purification goals.

References

- 1. Exploring the Chemistry Behind Coagulant Aluminium Sulphate Applications - Zhengzhou Mahaco Industrial Co.,Ltd ( M.H.C) [mahaco.biz]

- 2. News - this compound: A Powerful Coagulant in Water Purification [yuncangchemical.com]

- 3. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 4. mdpi.com [mdpi.com]

- 5. alliancechemical.com [alliancechemical.com]

- 6. The Effect Of PH On Aluminum Salt Coagulants - Industry Information - News [jmfiltec.com]

- 7. How Are Coagulants Used? | Water & Wastewater Treatment Guide [wcs-group.co.uk]

- 8. Aluminium Drinking Water Treatment Residuals and Their Toxic Impact on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. What is the mechanism of Aluminum hydroxide? [synapse.patsnap.com]

- 12. testbook.com [testbook.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. How does the concentration of Coagulant Aluminium Sulphate affect its performance? - Blog [jianhengchem.com]

- 16. watconman.org [watconman.org]

- 17. consensus.app [consensus.app]

- 18. qingdaopengfeng.com [qingdaopengfeng.com]

- 19. actat.wvu.edu [actat.wvu.edu]

- 20. wioa.org.au [wioa.org.au]

- 21. water-membrane-solutions.mann-hummel.com [water-membrane-solutions.mann-hummel.com]

- 22. dober.com [dober.com]

An In-depth Technical Guide to the Safe Handling and Application of Aluminum Sulfate in a Research Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and detailed experimental methodologies for the use of aluminum sulfate in a research laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of experimental outcomes.

Chemical and Physical Properties

This compound (Al₂(SO₄)₃) is a widely used chemical in various research and industrial applications. It is a white crystalline solid in its anhydrous form and is also commonly available as a hydrate.[1][2][3] Understanding its properties is fundamental to its safe handling.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | Al₂(SO₄)₃ | [3][4] |

| Molar Mass | 342.15 g/mol (anhydrous) | [1][3][5] |

| 666.44 g/mol (octadecahydrate) | [3][5] | |

| Appearance | White crystalline solid, granules, or powder.[1][2][3] | |

| Odor | Odorless.[1][6] | |

| Melting Point | 770 °C (decomposes) | [1][4][7] |

| Density | 2.672 g/cm³ (anhydrous) | [1][7] |

| Solubility in Water | 31.2 g/100 mL (0 °C) to 89.0 g/100 mL (100 °C).[7] | |

| pH of 1% Solution | 2.0 - 3.5.[4] |

Hazard Identification and Toxicology

This compound poses several health and environmental hazards that necessitate careful handling. It is classified as a substance that can cause severe skin burns and eye damage.[8] It is also very toxic to aquatic life with long-lasting effects.[8]

Table 2: Toxicological Data for this compound

| Metric | Value | Species | References |

| Acute Oral LD50 | > 5,000 mg/kg | Rat | [9][10] |

Table 3: Occupational Exposure Limits

| Organization | Limit | Notes | References |

| OSHA (PEL) | 5 mg/m³ (respirable dust, as Al metal) | 8-hour TWA | [6] |

| 15 mg/m³ (total dust, as Al metal) | 8-hour TWA | [6] | |

| NIOSH (REL) | 2 mg/m³ (as Al, soluble salts) | 10-hour TWA | [6] |

| ACGIH (TLV) | 1 mg/m³ (respirable fraction, as Al metal) | 8-hour TWA | [6] |

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate PPE are critical to minimize exposure risks.

Handling Procedures

-

Ventilation: Use only in well-ventilated areas.[8][11] Local exhaust ventilation is recommended, especially when handling the powder form to minimize dust generation.[11]

-

Grounding: Ground/bond container and receiving equipment to prevent static discharge.[8]

-

Personal Hygiene: Wash hands thoroughly after handling.[6][8] Do not eat, drink, or smoke in work areas.[8]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[12][13] Do not breathe dust.[8][11]

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[8][10]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., rubber, neoprene, PVC) and clothing to prevent skin exposure.[9][10]

-

Respiratory Protection: If airborne concentrations are expected to exceed exposure limits, use a NIOSH-approved respirator.[6][9] For dusts, a particulate filter device (EN 143) is recommended.[8]

Storage, Spill, and Disposal Procedures

Storage

-

Store in a corrosive-resistant container with a resistant inner liner.[8][10]

-

Isolate from incompatible materials such as strong bases and reactive metals.[16][17] this compound solutions are acidic and can be corrosive to some metals.[1][18]

Table 4: Material Compatibility

| Material | Compatibility |

| Plastics | |

| High-Density Polyethylene (HDPE) | Excellent |

| Polypropylene | Good |

| PVC | Good |

| Metals | |

| Stainless Steel (Type 316) | Good |

| Aluminum | Severe Effect (for solutions) |

| Carbon Steel | Not Recommended |

| Gaskets/Seals | |

| Teflon® (PTFE) | Excellent |

| Viton® | Good |

| EPDM | Fair |

This table provides general guidance. Always confirm compatibility for your specific application and conditions.[17][18][19][20]

Spill and Leak Procedures

In the event of a spill, follow these steps:

-

Evacuate: Evacuate non-essential personnel from the area.[6][11]

-

Ventilate: Ensure the area is well-ventilated.[8]

-

Containment: For dry spills, sweep or shovel the material into a suitable container for disposal.[9][11] Avoid generating dust.[14] For liquid spills, contain with dikes or absorbents (e.g., sand, vermiculite) to prevent migration into sewers or streams.[9][10]

-

Neutralization: Residues can be neutralized with a weak base such as soda ash or lime.[9][14]

-

Cleanup: Thoroughly wash the spill area after material pickup is complete.[11]

-

PPE: Wear appropriate PPE during all cleanup activities.[9][11]

Disposal

Dispose of this compound and its containers in accordance with local, state, and federal regulations.[8][16] Do not allow the material to enter sewers or waterways.[8][14] Landfill disposal should be a last resort and must be done in compliance with regulations for hazardous waste.[16]

First Aid Measures

-

Eye Contact: Immediately rinse cautiously with water for at least 15-30 minutes, holding the eyelids apart.[6][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[6][14]

-

Skin Contact: Take off immediately all contaminated clothing.[8] Rinse skin with plenty of water for at least 15 minutes.[9] Seek medical attention if irritation develops or persists.[6][9]

-

Inhalation: Remove the person to fresh air and keep them in a position comfortable for breathing.[11][14] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6][9]

-

Ingestion: Rinse mouth with water.[8] Do NOT induce vomiting.[8][9] Seek immediate medical attention.[9]

Experimental Protocols

Protein Precipitation Using this compound

This compound can be used for the fractional precipitation of proteins, a common step in protein purification. The principle relies on altering the solubility of proteins by increasing the ionic strength of the solution.

Methodology:

-

Sample Preparation: Clarify the initial protein solution by centrifugation or filtration to remove any particulate matter.

-

pH Adjustment: Adjust the pH of the protein solution to a value where the protein of interest is known to be stable.

-

Preparation of this compound Solution: Prepare a saturated solution of this compound in a suitable buffer (e.g., Tris-HCl or phosphate buffer).

-

Precipitation:

-

Slowly add the this compound solution dropwise to the gently stirring protein solution on ice. This prevents localized high concentrations that could cause denaturation.

-

Continue adding the salt solution until the desired final concentration (expressed as % saturation) is reached. This concentration will need to be empirically determined for the specific protein.

-

Allow the mixture to equilibrate for a period (e.g., 1-4 hours) at 4°C with gentle stirring to allow for complete precipitation.

-

-

Recovery of Precipitate:

-

Centrifuge the mixture at a speed and duration sufficient to pellet the precipitated protein (e.g., 10,000 x g for 20-30 minutes at 4°C).

-

Carefully decant the supernatant. The protein of interest may be in either the pellet or the supernatant, depending on the goal of the fractionation step.

-

-

Resolubilization: If the protein of interest is in the precipitate, resolubilize the pellet in a minimal volume of a suitable buffer for the next purification step.

-

Desalting: The high salt concentration will likely need to be removed before subsequent chromatographic steps, which can be achieved through dialysis or gel filtration.

Synthesis of Alum (Potassium this compound Dodecahydrate)

This protocol describes the synthesis of alum from aluminum metal, which can be sourced from recycled aluminum cans.

Methodology:

-

Reaction of Aluminum with Potassium Hydroxide:

-

Cut approximately 0.5 g of clean aluminum pieces and place them in a beaker.

-

In a fume hood, add 25 mL of 1.4 M potassium hydroxide (KOH) to the beaker. Caution: This reaction produces flammable hydrogen gas and should be performed away from open flames.[21]

-

Gently heat the mixture on a hot plate to facilitate the reaction until all the aluminum has dissolved.[21]

-

-

Filtration:

-

Allow the solution to cool.

-

Use gravity or suction filtration to remove any insoluble impurities.

-

-

Precipitation of Aluminum Hydroxide:

-

Slowly and carefully add 10 mL of 9 M sulfuric acid (H₂SO₄) to the filtrate while stirring. A white gelatinous precipitate of aluminum hydroxide (Al(OH)₃) will form.[21]

-

-

Dissolution of Aluminum Hydroxide:

-

Gently heat the mixture while stirring until the Al(OH)₃ precipitate dissolves completely.[21]

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature.

-

To promote complete crystallization, place the beaker in an ice-water bath.[21] If crystals do not form, scratching the inside of the beaker with a glass rod can initiate nucleation.

-

-

Isolation and Drying of Crystals:

-

Collect the alum crystals by suction filtration.

-

Wash the crystals with a small amount of a cold ethanol/water mixture (1:1 v/v) to remove soluble impurities.[21]

-

Allow the crystals to dry completely on the filter paper or in a desiccator.

-

Visualizations

General Laboratory Chemical Handling Workflow

Caption: General workflow for safe chemical handling in a laboratory setting.

Aluminum-Based Adjuvant Mechanism of Action

Caption: Proposed mechanism of action for aluminum-based vaccine adjuvants.

References

- 1. Preparation and Analysis of Alum | Chem Lab [chemlab.truman.edu]

- 2. htmcgroup.com [htmcgroup.com]

- 3. This compound Composition and Uses - Affinity Chemical [affinitychemical.com]

- 4. Aluminium sulphate exposure increases oxidative stress and suppresses brain development in Ross broiler chicks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Mechanism of Immunopotentiation and Safety of Aluminum Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The mechanisms of action of vaccines containing aluminum adjuvants: an in vitro vs in vivo paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bluetigercommons.lincolnu.edu [bluetigercommons.lincolnu.edu]

- 10. fao.org [fao.org]

- 11. books.rsc.org [books.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Efficacy of compound this compound injection as a monotherapeutic regimen in non-muscle invasive bladder cancer patients: a retrospective single-arm cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. This compound, ALUM - Water Chemicals Codex - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. coleparmer.com [coleparmer.com]

- 18. calpaclab.com [calpaclab.com]

- 19. doublewalltank.com [doublewalltank.com]

- 20. agri-inject.com [agri-inject.com]

- 21. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

Solubility of Aluminum Sulfate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction:

Aluminum sulfate, an inorganic compound with the formula Al₂(SO₄)₃, is a versatile substance with significant applications across various scientific and industrial domains, including in pharmaceuticals as an adjuvant in vaccines and as an astringent in drug formulations. A thorough understanding of its solubility characteristics in different solvents is paramount for its effective utilization in research, process development, and formulation design. This technical guide provides an in-depth overview of the solubility of this compound in aqueous and organic media, presents detailed experimental protocols for solubility determination, and illustrates the experimental workflow through a clear, concise diagram.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the nature of the solvent and the temperature. The following tables summarize the available quantitative data.

Solubility in Water

This compound is highly soluble in water, and its solubility increases significantly with a rise in temperature.

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 0 | 31.2 - 37.9[1][2][3] |

| 10 | 33.5 - 38.1[1][2][3] |

| 20 | 36.4[1] |

| 25 | 38.5[2][3] |

| 30 | 40.4[1][2] |

| 40 | 45.7 - 40.4[1][2] |

| 50 | 52.2[1] |

| 60 | 59.2 - 44.9[1][2] |

| 70 | 66.2 - 48.8[1][2] |

| 80 | 73.1[1] |

| 90 | 86.8[1] |

| 100 | 89.0[1][2] |

Solubility in Organic Solvents

Generally, this compound exhibits low solubility in most organic solvents.

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) |

| Methanol | - | Insoluble |

| Ethanol | - | Sparingly soluble/Insoluble[4] |

| Acetone | - | Insoluble[4] |

| Ethylene Glycol | 20 | 16.8[4] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

Method 1: Isothermal Saturation Method

This gravimetric method is a reliable technique for determining the thermodynamic solubility of a compound at a specific temperature.

Materials:

-

This compound (anhydrous or a specific hydrate)

-

Solvent of interest (e.g., water, ethanol)

-

Analytical balance

-

Constant temperature water bath or incubator

-

Stirring device (magnetic stirrer with stir bars or orbital shaker)

-

Syringe filters (0.45 µm pore size)

-

Pre-weighed drying dishes

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a constant temperature water bath or incubator set to the desired temperature.

-

Stir the mixture vigorously for an extended period (typically 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the solubility value remains constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume or mass of the supernatant using a pre-warmed (if the temperature is elevated) syringe.

-

Immediately filter the collected supernatant through a syringe filter of a pore size sufficient to remove all undissolved particles (e.g., 0.45 µm). This step should be performed quickly to avoid temperature changes that could affect solubility.

-

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed, dry evaporating dish.

-

Accurately weigh the dish containing the solution to determine the mass of the saturated solution.

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 105-110 °C for water).

-

Dry the sample to a constant weight. This is achieved by periodically removing the dish from the oven, allowing it to cool to room temperature in a desiccator, and weighing it. The process is repeated until two consecutive weighings are within an acceptable tolerance (e.g., ±0.001 g).

-

The final constant weight represents the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Mass of the solvent = (Mass of the dish + solution) - (Mass of the dish + dry this compound)

-

Mass of dissolved this compound = (Mass of the dish + dry this compound) - (Mass of the empty dish)

-

Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of the solvent) x 100

-

Method 2: Polythermal Method (Temperature Variation)

This method is useful for determining the solubility of a substance at various temperatures by observing the dissolution or crystallization point.

Materials:

-

This compound

-

Solvent

-

Jacketed glass vessel

-

Circulating water bath with temperature control

-

Calibrated thermometer or temperature probe

-

Stirring device

-

Light source and detector (or visual observation)

Procedure:

-

Preparation of a Solution of Known Concentration:

-

Accurately weigh a known mass of this compound and a known mass of the solvent to prepare a solution of a specific concentration.

-

-

Heating and Dissolution:

-

Place the solution in the jacketed glass vessel and begin stirring.

-

Gradually heat the solution using the circulating water bath until all the solid this compound has completely dissolved.

-

-

Cooling and Crystallization Point Determination:

-

Slowly cool the clear solution at a controlled rate (e.g., 0.5-1 °C/min) while continuing to stir.

-

Carefully observe the solution for the first appearance of crystals. The temperature at which crystallization begins is the saturation temperature for that specific concentration. A light source and detector can be used for more precise determination of the cloud point.

-

-

Data Analysis:

-

Repeat the process with different known concentrations of this compound to determine the saturation temperature for each.

-

Plot the solubility (concentration) as a function of temperature to generate a solubility curve.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the isothermal saturation method for determining the solubility of this compound.

Caption: Experimental workflow for the isothermal saturation method.

References

The Enduring Bond: Aluminum Sulfate as a Cornerstone Mordant in Historical Textile Dyeing

A Technical Examination of Its Application, Chemistry, and Enduring Legacy

For centuries, the vibrant and lasting colors of historical textiles have been made possible through the crucial process of mordanting, with aluminum sulfate and its related alum compounds serving as a cornerstone of this chemical artistry. This in-depth guide explores the historical and technical applications of this compound as a mordant, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its role in creating colorfast textiles. By delving into historical recipes, experimental protocols, and the underlying chemical principles, we can appreciate the sophisticated science employed by artisans of the past.

The Chemical Bridge: How this compound Binds Dye to Fiber

The primary function of a mordant is to act as a chemical bridge between the textile fiber and the dye molecule, forming an insoluble coordination complex that adheres firmly to the fabric.[1][2] this compound, a salt of a trivalent aluminum ion, is particularly effective in this role.[1] When dissolved in water, the aluminum ions (Al³⁺) attach to the fibers. Subsequently, during the dyeing process, these ions form strong bonds with the dye molecules, effectively locking the color into the textile.[1][2] This process significantly enhances the dye's affinity for the fiber, resulting in brighter shades and improved fastness to washing, light, and rubbing.[1][3]

Historically, various forms of alum have been used, including potassium this compound (potash alum), ammonium this compound (ammonium alum), and this compound itself.[4][5] Potash alum, a naturally occurring crystalline powder, has been in use since at least 1500 BC.[6] this compound, sometimes referred to as "papermaker's alum," became more common in the 19th century with the advent of industrial production.[4][6] While these forms of alum function similarly in mordanting, their purity and the presence of contaminants like iron could affect the final color of the dyed textile.[4][7]

Quantitative Analysis of Historical Mordanting Recipes

Historical dyeing recipes reveal a systematic approach to mordanting, with specific quantities of alum and other additives carefully measured to achieve desired results. The amount of mordant was typically calculated as a percentage of the dry weight of the fiber (% WOF). The following tables summarize quantitative data extracted from various historical and modern reconstructions of these processes.

Table 1: Mordant Concentrations for Protein Fibers (Wool and Silk)

| Mordant/Additive | Concentration (% WOF) | Historical Period/Source | Notes |

| Alum (Potassium this compound) | 10-20% | General/Modern Reconstruction[8] | Higher percentages can lead to deeper shades, especially with red dyes.[9] |

| Alum | 10% | Medieval (Rosetti, 1548; Markham, 1615)[10] | Referred to as a 10% alum solution.[10] |

| Alum | 12% | Modern Reconstruction[9][11] | Recommended for optimal results.[9][11] |

| Alum | 14% | Modern Reconstruction (Rita Buchanan)[12] | Technical recipe.[12] |

| Alum | 15% | Modern Reconstruction[13] | |

| Cream of Tartar | 6% | General/Modern Reconstruction[8][9] | Used as an assistant to brighten colors and keep wool fibers soft.[3][9] |

| Cream of Tartar | 5% | Medieval (Reconstruction)[10] | Used as an "assist".[10] |

| Cream of Tartar | 4% | Modern Reconstruction (Rita Buchanan)[12] | Technical recipe.[12] |